molecular formula C16H12F3NO5S B241482 Benzyl 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetate

Benzyl 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetate

Cat. No. B241482
M. Wt: 387.3 g/mol
InChI Key: WTIRMCRXYLOCRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetate is a chemical compound that has gained attention in scientific research due to its potential as a biological tool. This compound belongs to the class of sulfoxides and has been studied for its ability to modulate biological systems. In

Mechanism of Action

The mechanism of action of Benzyl 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetate is not fully understood. However, it has been suggested that the compound may act as a reversible inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase by binding to the active site of the enzyme. This binding may prevent the substrate from binding to the enzyme, thus inhibiting its activity. Additionally, Benzyl 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetate may act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Benzyl 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters. This inhibition may lead to an increase in the concentration of neurotransmitters such as acetylcholine and butyrylcholine. Additionally, Benzyl 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetate has been shown to inhibit the production of pro-inflammatory cytokines, which may lead to a reduction in inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using Benzyl 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetate in lab experiments is its potential as a biological tool. It has been shown to have inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters. Additionally, it has been studied for its potential as a fluorescent probe for imaging biological systems. One limitation of using this compound in lab experiments is its potential toxicity. It has been reported to have cytotoxic effects on certain cell lines, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on Benzyl 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetate. One direction is to further explore its potential as a biological tool. This may involve studying its effects on other enzymes and biological systems. Another direction is to investigate its potential as an anti-inflammatory agent. This may involve studying its effects on other pro-inflammatory cytokines and in different animal models. Additionally, future research may focus on developing derivatives of Benzyl 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetate with improved properties, such as reduced toxicity and increased potency.

Synthesis Methods

The synthesis of Benzyl 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetate involves the reaction of benzyl 2-chloroacetate with 2-nitro-4-(trifluoromethyl)phenylsulfinyl chloride in the presence of a base such as triethylamine. The product is then purified using column chromatography. This method has been reported to yield a high purity product.

Scientific Research Applications

Benzyl 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetate has been studied for its potential as a biological tool in various scientific research fields. It has been shown to have inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters. This compound has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, Benzyl 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetate has been studied for its potential as a fluorescent probe for imaging biological systems.

properties

Product Name

Benzyl 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetate

Molecular Formula

C16H12F3NO5S

Molecular Weight

387.3 g/mol

IUPAC Name

benzyl 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetate

InChI

InChI=1S/C16H12F3NO5S/c17-16(18,19)12-6-7-14(13(8-12)20(22)23)26(24)10-15(21)25-9-11-4-2-1-3-5-11/h1-8H,9-10H2

InChI Key

WTIRMCRXYLOCRF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)CS(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CS(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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